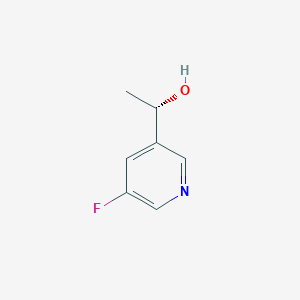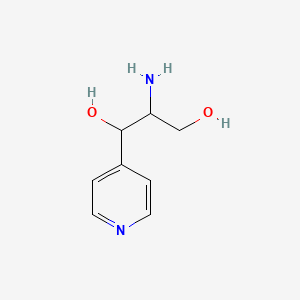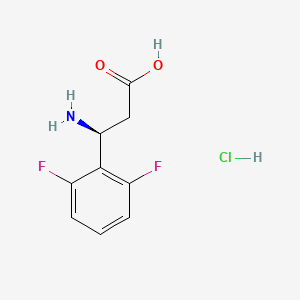
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a fluorine atom attached to the pyridine ring and an ethanol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine.
Grignard Reaction: 5-fluoropyridine is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1S)-1-(5-fluoropyridin-3-yl)ethanal or (1S)-1-(5-fluoropyridin-3-yl)ethanoic acid.
Reduction: Formation of (1S)-1-(5-fluoropyridin-3-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethanol group facilitates its solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1S)-1-(5-chloropyridin-3-yl)ethan-1-ol
- (1S)-1-(5-bromopyridin-3-yl)ethan-1-ol
- (1S)-1-(5-methylpyridin-3-yl)ethan-1-ol
Uniqueness
(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.
特性
分子式 |
C7H8FNO |
|---|---|
分子量 |
141.14 g/mol |
IUPAC名 |
(1S)-1-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3/t5-/m0/s1 |
InChIキー |
OPMTZWDRLGAXNM-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CN=C1)F)O |
正規SMILES |
CC(C1=CC(=CN=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-((3AR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13651197.png)









